molecular formula C8H5ClN2O B11911262 5-Quinoxalinol, 6-chloro- CAS No. 62163-11-5

5-Quinoxalinol, 6-chloro-

Cat. No.: B11911262
CAS No.: 62163-11-5
M. Wt: 180.59 g/mol
InChI Key: SOFISYHHTUDNOH-UHFFFAOYSA-N
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Description

6-Chloroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoxaline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloroquinoxalin-5-ol can be synthesized through various methods. One common approach involves the cyclo-condensation of benzyl derivatives with o-phenylenediamine. Another method includes nucleophilic replacement reactions to obtain 2,3-disubstituted quinoxalines .

Industrial Production Methods: Industrial production of 6-Chloroquinoxalin-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles is also being explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of 6-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Chloroquinoxalin-2-ol
  • 2,6-Dichloroquinoxaline
  • 6-Chloro-2-phenoxyquinoxaline

Comparison: 6-Chloroquinoxalin-5-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be used in more diverse applications .

Properties

CAS No.

62163-11-5

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloroquinoxalin-5-ol

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H

InChI Key

SOFISYHHTUDNOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1Cl)O

Origin of Product

United States

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